molecular formula C16H20N2O6 B1456515 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate CAS No. 1187930-05-7

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

Cat. No. B1456515
M. Wt: 336.34 g/mol
InChI Key: KEPPEDGOWWILDZ-UHFFFAOYSA-N
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Description

“4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate” is a chemical compound with the molecular formula C16H20N2O6 . It is used for scientific research and as a chemical synthesis intermediate . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2.C2H2O4/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;3-1(4)2(5)6/h1-5,15H,6-11H2;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.34 . It is a white solid . The storage conditions are at -4℃ for 1-2 weeks, and for longer storage periods, it should be kept at -20℃ .

Scientific Research Applications

Insecticidal Activity

Research has demonstrated the potential of spiro compounds, including derivatives similar to 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate, in insecticidal applications. For instance, cyclopropane carboxylic acid esters possessing spirofused cycloalkyl rings have shown significant insecticidal activity against a range of insect species. These compounds are noted for their knock-down activity on flying insects, similar to that observed with natural pyrethrins and synthetic pyrethroids (Kulkarni & Arbale, 1988). Furthermore, the synthesis of potent pyrethroids from related spiro structures has confirmed high insecticidal activity, particularly against Musca domestica and Aedes egyptii (Sattar, Arbale, & Kulkarni, 1990).

Immunomodulatory Agents

A series of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives have been synthesized, starting from L-(-)-R-cysteine ethyl ester, which shows the versatility of spiro compounds in the synthesis of potential immunomodulatory agents. These compounds have been tested for their ability to modulate human lymphocyte mitogen responses, indicating potential applications in immunotherapy (Refouvelet et al., 1994).

Safety And Hazards

The compound has several hazard statements: H303 (may be harmful if swallowed), H313 (may be harmful in contact with skin), and H333 (may be harmful if inhaled) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C2H2O4/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14;3-1(4)2(5)6/h1-5,15H,6-11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPPEDGOWWILDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

CAS RN

1187930-05-7
Record name 4,7-Diazaspiro[2.5]octane-4-carboxylic acid, phenylmethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 2
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 3
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 4
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 5
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
Reactant of Route 6
Reactant of Route 6
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate

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